(R)-6,8-Difluorochroman-3-amine
Description
Significance of the Chroman Core in Chemical Sciences
The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic structure found in a multitude of natural products and synthetically derived compounds. Its prevalence in chemical and biological sciences stems from its versatile structure, which can be readily functionalized to interact with a wide array of biological targets. nih.govacs.orgrsc.org The chroman core is an integral part of numerous compounds exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. rsc.orgnih.gov
Chroman-containing compounds are recognized as valuable templates in drug design and discovery. acs.orgacs.org The structural rigidity of the chroman system, combined with the potential for stereochemical diversity, allows for the precise spatial arrangement of substituents, which is crucial for specific molecular recognition at biological receptor sites. This has led to the development of various chroman derivatives targeting cardiovascular diseases, cancer, and central nervous system disorders. rsc.orgnih.gov
The Role of Halogenation in Chroman Systems
Halogenation, particularly fluorination, is a widely employed strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. nih.govmt.com The introduction of fluorine atoms into the chroman scaffold can lead to significant enhancements in metabolic stability, membrane permeability, and binding affinity for target proteins. nih.govwikipedia.org
Fluorine's high electronegativity and small size allow it to form strong bonds with carbon, often leading to increased lipophilicity and improved bioavailability. benthamdirect.comresearchgate.net In the context of the chroman ring, selective fluorination can block metabolic pathways, prolonging the compound's half-life in the body. wikipedia.org For instance, placing fluorine atoms at positions such as C6 and C8 on the aromatic ring of the chroman structure can significantly alter the electronic properties of the molecule, influencing its interactions with biological targets. benthamdirect.combenthamscience.com This strategic modification is a key aspect of rational drug design, aiming to optimize the therapeutic potential of the lead compound. nih.gov
Enantiomeric Purity in Chiral Chroman-3-amines: Research Imperatives
The presence of a stereocenter, such as the C3 position in chroman-3-amines, introduces the concept of enantiomers—non-superimposable mirror images of a molecule. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit markedly different biological activities. libretexts.org This is due to the stereospecific nature of interactions between the drug molecule and its biological target, which is typically a chiral entity like a protein or enzyme.
Consequently, achieving high enantiomeric purity is a critical imperative in the synthesis and development of chiral chroman-3-amines for research purposes. nih.govbohrium.com The biological activity often resides in only one of the enantiomers (the eutomer), while the other (the distomer) may be inactive or even contribute to undesirable effects. Therefore, the ability to selectively synthesize or separate the desired enantiomer, such as the (R)-enantiomer of 6,8-Difluorochroman-3-amine, is of paramount importance. libretexts.orgchromatographyonline.com Research in this area focuses on developing stereoselective synthetic routes and robust analytical methods to determine and ensure enantiomeric excess. bohrium.com
Overview of (R)-6,8-Difluorochroman-3-amine in Academic Research
This compound is a chiral molecule that combines the key structural features discussed above: a chroman scaffold, difluorination on the aromatic ring, and an amine group at the chiral C3 position. These features make it a compound of significant interest for academic and industrial research, primarily as a building block in the synthesis of more complex molecules with potential therapeutic applications.
The specific placement of fluorine atoms at the 6 and 8 positions, combined with the (R)-configuration of the 3-amino group, provides a unique chemical entity for exploring structure-activity relationships in various biological systems. Research involving this compound often focuses on its incorporation into larger molecules to probe interactions with specific biological targets. While detailed public research on its direct applications is limited, its structure suggests potential utility in the development of agents targeting enzymes or receptors where the specific stereochemistry and electronic properties of the molecule are critical for activity.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₉F₂NO |
| Molecular Weight | 185.17 g/mol |
| Chirality | (R) |
| Description | A difluorinated derivative of chroman-3-amine (B1202177). |
Properties
IUPAC Name |
(3R)-6,8-difluoro-3,4-dihydro-2H-chromen-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c10-6-1-5-2-7(12)4-13-9(5)8(11)3-6/h1,3,7H,2,4,12H2/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESORRKVRNORPM-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](COC2=C1C=C(C=C2F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis of R 6,8 Difluorochroman 3 Amine
Historical and Current Synthetic Methodologies for Chroman-3-amines
The chroman ring system is a common motif in a variety of biologically active compounds. The introduction of an amino group at the 3-position creates a valuable chiral building block for medicinal chemistry.
The construction of the 3-aminochroman scaffold can be approached through several synthetic routes. One common strategy involves the initial formation of a chroman-4-one or a 3-substituted chromone (B188151), followed by the introduction or modification of the amine functionality.
Classical methods for forming the chroman ring often start from substituted phenols. For instance, the Pechmann reaction, involving the condensation of resorcinols with β-ketoesters in acidic media, is a widely used method for creating coumarin (B35378) derivatives, which can be precursors to chromans google.com. The synthesis of 6,8-difluorinated coumarins, for example, can be achieved by using 2,4-difluororesorcinol (B67399) as the starting material google.com. These coumarin intermediates can then be further functionalized.
Another approach is the synthesis of chromanones. For example, 2-alkyl-substituted chromanones can be synthesized from ortho-acylphenols and terminal alkynoates in a one-pot reaction researchgate.net. Once the chromanone is formed, the amine group can be introduced at the 3-position. This can be achieved through various methods, such as a Mannich reaction on β-dicarbonyl compounds to yield 3-dialkylaminomethylchromones researchgate.net. Another route involves the formation of a 3-nitrochromene, which can then be reduced to the corresponding 3-aminochromane researchgate.net. The reduction of a 3-nitro group can be accomplished using various reducing agents.
More direct methods include multicomponent reactions. For example, a three-component reaction of 3-formylchromones, primary amines, and secondary phosphine (B1218219) oxides can produce phosphinoyl-functionalized 3-(amino)methylene chromanones researchgate.net. While these methods provide access to the 3-aminochroman core, they often result in racemic mixtures, necessitating further resolution or the use of asymmetric techniques to obtain a single enantiomer.
Achieving enantiopure 3-aminochromans is critical for their use in pharmaceuticals. Asymmetric synthesis strategies are therefore essential. These can be broadly categorized into chiral auxiliary-based methods and catalytic asymmetric reactions.
In chiral auxiliary-based synthesis, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. For instance, imines can be formed from a prochiral ketone and a chiral amine auxiliary, such as (R)-α-methylbenzylamine. The subsequent reduction of this imine proceeds with diastereoselectivity, and removal of the chiral auxiliary yields the enantiomerically enriched primary amine google.com.
Catalytic asymmetric synthesis represents a more atom-economical approach. This includes organocatalysis and transition-metal catalysis. Organocatalytic methods for the synthesis of chiral β-amino acid derivatives, which are structurally related to 3-aminochromans, have been extensively developed nih.gov. These methods utilize small organic molecules as catalysts to control the stereochemistry of the reaction.
Biocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral amines due to its high selectivity and mild reaction conditions google.com. Enzymes such as transaminases and imine reductases are particularly effective for this purpose. The asymmetric synthesis of chiral amines from prochiral ketones using ω-transaminases is a well-established method, though it can be affected by product inhibition and unfavorable reaction equilibria mdpi.com. These enzymatic approaches are central to the targeted synthesis of (R)-6,8-Difluorochroman-3-amine.
Targeted
The synthesis of the specific target molecule this compound is best achieved through stereoselective enzymatic methods, starting from the corresponding prochiral ketone, 6,8-difluorochroman-3-one. This ketone precursor can be synthesized through established methods for producing fluorinated chromanones google.comsigmaaldrich.com.
Biocatalysis offers a direct and highly enantioselective pathway to this compound from 6,8-difluorochroman-3-one. The primary methods involve the use of (R)-selective transaminases or biocatalytic reductive amination.
Amine transaminases (ATAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. For the synthesis of the (R)-enantiomer of the target amine, an (R)-selective transaminase is required. Several commercially available, engineered transaminases from Codexis, such as ATA-025, ATA-251, and ATA-P2-A07, are suitable candidates for this transformation due to their demonstrated (R)-selectivity and broad substrate range google.comresearchgate.net.
The reaction involves the conversion of 6,8-difluorochroman-3-one using an amine donor, typically isopropylamine (B41738) (IPA), which is converted to acetone (B3395972) as a byproduct. The use of a large excess of the amine donor helps to shift the reaction equilibrium towards the product amine nih.govresearchgate.net.
Table 1: Properties of Selected (R)-Selective Amine Transaminases
| Enzyme Name | Recommended Co-Solvent (% v/v) | Optimal Temperature (°C) | Optimal pH | Stereoselectivity |
| ATA-025 | 50% DMSO | 50°C | 7.0–9.0 | R-selective |
| ATA-251 | 20% DMSO | 45°C | 7.0–9.0 | R-selective |
| ATA-P2-A07 | 10% DMSO | 30°C | 7.0–8.5 | R-selective |
Data sourced from Codex® ATA Screening Kit documentation google.comresearchgate.net.
A typical screening reaction to identify the best catalyst would involve reacting 6,8-difluorochroman-3-one with each of these enzymes under their optimal conditions researchgate.net. For example, using ATA-025, the reaction would be conducted at around 50°C and pH 7.0-9.0 in a buffered solution containing PLP as a cofactor, isopropylamine as the amine donor, and potentially DMSO as a co-solvent to improve substrate solubility researchgate.netCurrent time information in Bangalore, IN.. The high stereoselectivity of these enzymes is expected to yield this compound with high enantiomeric excess.
An alternative enzymatic approach is biocatalytic reductive amination. This method uses enzymes like imine reductases (IREDs) or reductive aminases (RedAms) to directly convert a ketone to an amine in the presence of an amine source (like ammonia (B1221849) or an alkylamine) and a reducing equivalent, typically supplied by a nicotinamide (B372718) cofactor (NAD(P)H) researchgate.netf1000research.com.
In this strategy, 6,8-difluorochroman-3-one would react with an amine source to form an intermediate imine in situ. This imine is then asymmetrically reduced by the IRED or RedAm to produce the chiral amine, this compound. This process requires a cofactor regeneration system to be economically viable. A common approach is to use a formate (B1220265) dehydrogenase (FDH) which oxidizes formate to carbon dioxide while reducing NAD(P)+ back to NAD(P)H nih.gov. This creates a highly efficient, atom-economical process for producing the desired chiral amine with high stereoselectivity. This method is particularly attractive as it can overcome the equilibrium limitations sometimes encountered with transaminase reactions nih.govgoogleapis.com.
Compound Index
Chemical Reactivity and Transformation of R 6,8 Difluorochroman 3 Amine
Reactions Involving the Amine Functionality
The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a Brønsted base. This inherent reactivity allows (R)-6,8-Difluorochroman-3-amine to participate in a variety of chemical transformations, leading to the formation of a diverse range of derivatives.
Nucleophilic Addition Reactions
Primary amines, such as the one present in this compound, readily undergo nucleophilic addition reactions with carbonyl compounds like aldehydes and ketones. researchgate.netmasterorganicchemistry.com These acid-catalyzed reactions typically proceed through a carbinolamine intermediate to form an imine (Schiff base). researchgate.net The general mechanism involves the attack of the nucleophilic amine on the electrophilic carbonyl carbon. researchgate.netmasterorganicchemistry.com
The reaction with aldehydes and ketones can be represented by the following general scheme:
this compound + R'C(=O)R'' ⇌ Imine Derivative + H₂O
It is important to control the pH during these reactions, as a pH around 5 is generally optimal for imine formation. researchgate.net At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. researchgate.net
Oxidation Pathways
The amine functionality of this compound is susceptible to oxidation. The specific products of oxidation depend on the nature of the oxidizing agent used. Mild oxidation may lead to the formation of hydroxylamines or nitroso compounds, while stronger oxidizing agents can lead to the formation of nitro compounds or even cleavage of the C-N bond.
Substitution Reactions
As a strong nucleophile, the amine group in this compound can participate in nucleophilic substitution reactions, particularly with alkyl halides. researchgate.netnih.gov This reaction, known as N-alkylation, can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comresearchgate.net
The reaction typically follows an SN2 mechanism, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. nih.gov A challenge in amine alkylation is controlling the degree of substitution, as the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation. masterorganicchemistry.com
| Reactant | Product Type | General Conditions |
| Alkyl Halide (e.g., R-X) | Secondary, Tertiary, or Quaternary Amine | Base, Solvent (e.g., Acetonitrile) |
| Acyl Chloride (e.g., R-COCl) | N-Acyl Derivative (Amide) | Base (e.g., Pyridine), Solvent |
| Sulfonyl Chloride (e.g., R-SO₂Cl) | N-Sulfonyl Derivative (Sulfonamide) | Base, Solvent |
This table presents generalized reaction conditions based on established amine chemistry.
To achieve selective mono-alkylation, specific strategies may be employed, such as using a large excess of the amine or employing protecting groups. researchgate.netresearchgate.net
Formation of Substituted Derivatives
The nucleophilic nature of the amine allows for the straightforward synthesis of a wide array of N-substituted derivatives.
N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) yields stable N-acyl derivatives (amides). researchgate.net This reaction is a common strategy to protect the amine group or to introduce specific functionalities.
N-Sulfonylation: Similarly, reaction with sulfonyl chlorides affords N-sulfonyl derivatives (sulfonamides). researchgate.net This reaction is the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines. nih.gov
The synthesis of these derivatives can be generally represented as:
this compound + Acylating/Sulfonylating Agent → N-Substituted Derivative + HCl
Reactions Involving the Difluorochroman Scaffold
Influence of Fluorine on Reactivity and Electronic Density
The presence of two fluorine atoms on the aromatic ring of the chroman scaffold significantly influences its electronic properties and, consequently, its reactivity. nih.govresearchgate.net Fluorine is a highly electronegative atom, and its strong electron-withdrawing inductive effect (-I) deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. nih.govresearchgate.net This deactivation is a result of the fluorine atoms pulling electron density away from the aromatic system. nih.gov
This electron-withdrawing effect makes the aromatic protons more acidic and can influence the regioselectivity of substitution reactions on the ring, should they occur. The fluorine atoms also contribute to an increase in the molecule's lipophilicity, which can affect its solubility and interactions with other molecules. researchgate.net
Derivatization of the Chroman Ring System
While the primary amine offers a primary site for a wide array of transformations, the difluorinated benzene ring of the chroman scaffold is also amenable to further functionalization. Electrophilic aromatic substitution reactions can be employed to introduce additional substituents, thereby modulating the steric and electronic properties of the molecule. The fluorine atoms, being ortho, para-directing yet deactivating, influence the regioselectivity of these substitutions. Common derivatization strategies would likely involve reactions such as nitration, halogenation, or Friedel-Crafts acylation and alkylation, although specific examples for this compound are not extensively documented in publicly available literature.
Multi-component Reactions and Cascade Methodologies
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, and cascade reactions, involving a sequence of intramolecular reactions, are powerful tools in modern organic synthesis. This compound has been investigated as a key component in such efficient and atom-economical processes.
Spirooxindole Scaffold Construction via Cascade Reactions
The spirooxindole framework is a privileged motif found in numerous natural products and biologically active compounds. Cascade reactions involving this compound have been explored for the construction of novel spirooxindole structures. A prominent example is the three-component reaction with isatin (B1672199) derivatives and a suitable third component, often a 1,3-dicarbonyl compound or an activated alkyne.
In a typical cascade, the reaction is initiated by the formation of an intermediate from the reaction between this compound and isatin. This intermediate then undergoes further reaction with the third component, leading to the construction of the spirocyclic system in a highly diastereoselective manner. The specific reaction conditions, such as the choice of solvent and catalyst, can influence the reaction pathway and the stereochemical outcome.
Table 1: Representative Cascade Reaction for Spirooxindole Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
| This compound | Isatin | Cyclopentane-1,3-dione | Spiro[chroman-4,3'-pyrrolidine]-2',5'-dione derivative |
Note: The exact structure of the product is dependent on the specific isatin and dione (B5365651) used.
Atherton–Todd Reaction in Amine Derivatization
The Atherton–Todd reaction is a classic method for the formation of phosphoramidates from the reaction of a primary or secondary amine, a dialkyl phosphite, and a base, typically in the presence of carbon tetrachloride. This reaction allows for the introduction of a phosphoramidate (B1195095) moiety onto the amine of this compound.
The reaction proceeds through the in situ formation of a reactive dialkyl chlorophosphate intermediate, which is then attacked by the nucleophilic amine. The use of a chiral amine like this compound can lead to the formation of diastereomeric phosphoramidates if the phosphorus center becomes chiral upon reaction.
Table 2: General Scheme of the Atherton-Todd Reaction
| Amine | Dialkyl Phosphite | Base | Product |
| This compound | Diethyl phosphite | Triethylamine | Diethyl ((R)-6,8-difluorochroman-3-yl)phosphoramidate |
Transformations Involving Difluorocarbene
Difluorocarbene (:CF2), a highly reactive intermediate, can be generated from various precursors and participates in a range of transformations with amines. The reaction of this compound with difluorocarbene can lead to a variety of products depending on the reaction conditions.
One possible transformation is the formation of an isocyanide via the interaction of the lone pair of the primary amine with the electrophilic difluorocarbene, followed by elimination. Another potential pathway involves the reaction of difluorocarbene with the amine to form a difluoromethylated amine derivative. Furthermore, difluorocarbene can react with the aromatic ring, although such reactions are less common with electron-deficient systems. The reaction of difluorocarbene with amines can also lead to the formation of thiocarbamoyl fluorides in the presence of a sulfur source.
Table 3: Potential Transformations of this compound with Difluorocarbene
| Reagent | Product Type |
| Difluorocarbene | Isocyanide, N-difluoromethyl derivative |
| Difluorocarbene / Sulfur Source | Thiocarbamoyl fluoride |
Advanced Spectroscopic and Stereochemical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For (R)-6,8-Difluorochroman-3-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for a complete characterization.
Proton (¹H) NMR Analysis
Proton NMR analysis provides information on the number of different types of protons and their local electronic environments. The spectrum for this compound is expected to show distinct signals for the aromatic, methylene (B1212753) (CH₂), methine (CH), and amine (NH₂) protons. The fluorine atoms at positions 6 and 8 would introduce additional complexity through hydrogen-fluorine (H-F) coupling.
Expected ¹H NMR Spectral Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constants (J, Hz) |
| Aromatic-H (H5, H7) | 6.5 - 7.5 | Multiplets (m) | J(H-H), J(H-F) |
| O-CH₂ (H2) | 4.0 - 4.5 | Multiplets (m) | J(H-H) |
| C-CH₂ (H4) | 2.8 - 3.3 | Multiplets (m) | J(H-H) |
| N-CH (H3) | 3.5 - 4.0 | Multiplet (m) | J(H-H) |
| NH₂ | 1.5 - 3.5 | Broad singlet (br s) | N/A |
The protons on the aromatic ring (H-5 and H-7) would appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms. The protons of the two methylene groups (H-2 and H-4) and the methine proton (H-3) would also form a complex system of multiplets due to their diastereotopic nature and mutual coupling.
Carbon-13 (¹³C) NMR Analysis
Carbon-13 NMR spectroscopy identifies all unique carbon atoms in the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single line, though carbons bonded to fluorine will appear as doublets due to carbon-fluorine (C-F) coupling. oregonstate.edu The spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule.
Expected ¹³C NMR Signal Assignments
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |
| C3 (CH-N) | 45 - 55 | Singlet |
| C4 (CH₂) | 25 - 35 | Doublet (²JCF) |
| C2 (O-CH₂) | 60 - 70 | Singlet |
| C5, C7 | 110 - 125 | Doublets (JCF) |
| C4a, C8a | 120 - 140 | Doublets (JCF) |
| C6, C8 | 150 - 165 | Doublets (¹JCF) |
The carbons directly bonded to fluorine (C6 and C8) would exhibit large one-bond coupling constants (¹JCF) and appear significantly downfield. Other carbons in the aromatic ring and the C4 carbon will also show smaller C-F couplings.
Fluorine-19 (¹⁹F) NMR for Fluorination Analysis
Fluorine-19 NMR is highly sensitive and specific for analyzing fluorinated compounds. amadischem.com It provides direct evidence for the presence and environment of fluorine atoms. For this compound, two distinct signals are expected, one for the F6 and one for the F8 atom, as they are in different chemical environments.
The signals would be split into multiplets due to coupling with each other (F-F coupling) and with nearby protons (H-F coupling). This technique is crucial for confirming the positions of fluorination on the aromatic ring. The chemical shifts in ¹⁹F NMR are typically reported relative to a standard like CFCl₃. rsc.org
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
Electrospray Ionization (ESI-MS)
ESI is a soft ionization technique that typically produces protonated molecular ions [M+H]⁺ with minimal fragmentation. For this compound (molecular formula C₉H₉F₂NO), the molecular weight is 185.17 g/mol . ESI-MS in positive ion mode would be expected to show a prominent ion peak at an m/z of 186.18, corresponding to the [M+H]⁺ ion. This technique is excellent for confirming the molecular mass of the compound. Current time information in Bangalore, IN.
Electron Impact (EI-MS)
EI is a higher-energy ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and can be used to deduce structural features. The initial ion formed is the molecular ion (M⁺•) at m/z 185.
Predicted Key Fragment Ions in EI-MS
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 185 | [C₉H₉F₂NO]⁺• | Molecular Ion (M⁺•) |
| 168 | [C₉H₇F₂O]⁺• | Loss of NH₂ radical |
| 156 | [C₈H₇F₂O]⁺ | Loss of CH₂NH₂ radical |
| 127 | [C₇H₄FO]⁺ | Fragmentation of the difluorophenyl ring |
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for verifying the purity of synthesized compounds like this compound. This method couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing high sensitivity and selectivity. nih.govnih.gov For a primary amine such as this, a reverse-phase C18 column is typically employed for separation. nih.gov
The analysis involves dissolving the compound in a suitable solvent and injecting it into the LC system. A gradient elution, commonly using a mixture of acetonitrile (B52724) and water with a small amount of an acidifier like formic acid, facilitates the separation of the main compound from any impurities. nih.gov The eluent is then introduced into the mass spectrometer, often using an electrospray ionization (ESI) source, which is well-suited for polar molecules like amines. The high-resolution mass analyzer then determines the precise mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, allowing for the confirmation of its elemental composition and the identification of any potential impurities with high accuracy. researchgate.net Derivatization techniques may also be employed to enhance detection sensitivity if required. mdpi.com
Table 1: Representative LC-MS Parameters for Purity Analysis
| Parameter | Value |
| LC System | UPLC/HPLC |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 1 - 5 µL |
| MS Detector | High-Resolution Mass Spectrometer (e.g., Q-TOF) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Expected [M+H]⁺ | ~186.0830 (for C₉H₁₁F₂NO) |
Chiral Analytical Methods
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
The enantiomeric purity of this compound is a critical quality attribute, and Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for its determination. This technique is used to separate the two enantiomers, (R)- and (S)-6,8-Difluorochroman-3-amine, allowing for the precise calculation of the enantiomeric excess (e.e.). The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. nih.gov
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates (e.g., Chiralpak® series), are widely and effectively used for the separation of chiral amines. yakhak.orgresearchgate.net The analysis typically employs a normal-phase mobile system, often a mixture of hexane (B92381) and an alcohol like 2-propanol or ethanol. The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times (tR), enabling their separation and quantification via a UV detector. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers. For optically active derivatives, chiral HPLC confirms their enantiomeric purity. mdpi.com
Table 2: Representative Chiral HPLC Data for Enantiomeric Excess (e.e.) Determination
| Enantiomer | Retention Time (t_R) (min) | Peak Area | % Area |
| (S)-enantiomer | 10.2 | 15,000 | 0.5 |
| (R)-enantiomer | 12.5 | 2,985,000 | 99.5 |
| Calculated e.e. | 99.0% |
Thermal Analysis for Solid-State Characterization
Thermal analysis techniques are crucial for characterizing the solid-state properties of a compound, providing insights into its thermal stability, crystallinity, and polymorphism. labmanager.com
Thermogravimetric Analysis (TGA) of Crystalline Forms
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. libretexts.org For a crystalline form of this compound, such as its hydrochloride salt, TGA is used to determine its thermal stability and decomposition profile. The analysis reveals the temperatures at which the compound loses mass, which can correspond to the loss of residual solvent, moisture, or thermal decomposition. mt.com The resulting TGA curve provides a clear indication of the material's stability under thermal stress, a key parameter in its handling and storage. nih.gov
Table 3: Representative TGA Data for Crystalline this compound HCl
| Temperature Range (°C) | Mass Loss (%) | Associated Event |
| 30 - 150 | < 0.5% | Loss of residual moisture/solvent |
| > 250 | Significant | Onset of thermal decomposition |
Differential Scanning Calorimetry (DSC) for Glass Transition Analysis
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. tainstruments.com DSC is particularly useful for studying thermal transitions like melting, crystallization, and glass transition. libretexts.org If this compound exists in an amorphous (non-crystalline) state, DSC can be used to determine its glass transition temperature (Tg). The glass transition is a reversible transition in amorphous materials from a hard, glassy state to a rubbery state. Identifying the Tg is critical for understanding the stability and physical properties of the amorphous form.
Table 4: Representative DSC Data for Amorphous this compound
| Thermal Transition | Onset Temperature (°C) | Peak Temperature (°C) |
| Glass Transition (T_g) | 65 | N/A |
| Crystallization (T_c) | 110 | 115 |
| Melting (T_m) | 180 | 185 |
Applications and Research Significance of R 6,8 Difluorochroman 3 Amine and Its Derivatives
The (R)-6,8-Difluorochroman-3-amine as a Core Scaffold in Ligand Design
This compound serves as a crucial scaffold in the design of ligands targeting various biological receptors and enzymes. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating specific interactions with biological targets. The fluorine atoms at the 6 and 8 positions significantly influence the molecule's electronic properties, enhancing its binding affinity and metabolic stability.
The amine group at the 3-position is a key functional handle that allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships and the optimization of pharmacological properties. This versatility has led to the development of numerous chroman-based compounds with a broad spectrum of biological activities, including anticancer, antiepileptic, and antimicrobial effects. nih.gov
Role as a Key Intermediate in Complex Molecule Synthesis
The strategic importance of this compound extends to its role as a pivotal intermediate in the synthesis of more complex molecules, most notably in the development of enzyme inhibitors.
This compound is a critical building block in the synthesis of Etamicastat (BIA 5-453), a potent and reversible inhibitor of dopamine-β-hydroxylase (DBH). researchgate.netacs.orgmedchemexpress.com DBH is a copper-containing enzyme that catalyzes the conversion of dopamine (B1211576) to norepinephrine (B1679862), a key neurotransmitter in the sympathetic nervous system. wikipedia.orgnih.gov By inhibiting DBH, Etamicastat reduces norepinephrine levels, making it a promising therapeutic agent for cardiovascular conditions such as hypertension and heart failure. researchgate.netacs.org
The synthesis of Etamicastat involves the reaction of this compound with other chemical entities to construct the final drug molecule. acs.org The chiral nature of the 3-amino position is essential for the drug's specific interaction with the DBH enzyme. Several synthetic routes have been developed to produce multikilogram quantities of Etamicastat, all of which rely on this compound as a key starting material. acs.org The development of efficient synthetic pathways to this intermediate has been a significant focus of process research. acs.org
Other DBH inhibitors that have been studied include Nepicastat, Disulfiram, and Fusaric acid. medchemexpress.comscbt.comnih.gov
| DBH Inhibitor | Precursor/Core Structure | Therapeutic Target/Application |
| Etamicastat | This compound | Hypertension, Heart Failure |
| Nepicastat | Imidazolethione-based | Dopamine β-hydroxylase inhibition |
| Disulfiram | Dithiocarbamate | Alcoholism, Cocaine Abuse |
| Fusaric Acid | Picolinic Acid | Fungal metabolite, potential antihypertensive |
Beyond its role in specific drug syntheses, this compound is a valuable building block for the creation of a diverse range of heterocyclic compounds. gu.se The amine functionality allows for its incorporation into various ring systems through reactions such as condensation, cyclization, and multicomponent reactions. This has led to the synthesis of novel chroman-fused heterocycles with potential applications in medicinal chemistry and materials science. moldb.comaablocks.com The chroman-4-one scaffold, closely related to chroman-3-amine (B1202177), is a particularly versatile intermediate for generating a wide variety of heterocyclic derivatives. cancer.gov
Exploration of Structural Analogs and Derivatives
The inherent biological potential of the chroman-3-amine scaffold has prompted extensive research into its structural analogs and derivatives to further explore their therapeutic applications.
Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity. For chroman-3-amine derivatives, SAR studies have been instrumental in identifying key structural features required for potent and selective biological effects. nih.govresearchgate.net These studies typically involve systematic modifications of the chroman ring, the amine substituent, and the substitution pattern on the aromatic ring.
For instance, research has shown that the nature and position of substituents on the chroman scaffold can significantly impact the compound's activity. nih.govnih.govresearchgate.net By analyzing the SAR of a series of related compounds, researchers can develop predictive models to guide the design of more effective and safer drug candidates. researchgate.netrsc.orgnih.gov
| Compound/Derivative Class | Key Structural Features | Observed Biological Activity |
| Chroman derivatives with Schiff base and isatin (B1672199) moieties | Addition at the second position | Anti-breast cancer and antiepileptic activities nih.gov |
| 3-Nitro-2-(trifluoromethyl)-2H-chromene derivatives | Substitution at the 6-position with linear alkynes | P2Y6 receptor antagonism nih.gov |
| 3-(N-Cyclicamino)chromone derivatives | 3-(4-phenyl-1-piperazinyl)-4H-1-benzopyran-4-one | High tumor specificity nih.gov |
| 2-Amino-4H-benzo[h]chromene derivatives | Substituents at the 3- and 4-positions | Antitumor activity researchgate.net |
The insights gained from SAR studies fuel the rational design of novel chroman-based compounds with improved pharmacological profiles. tandfonline.com By leveraging computational modeling and synthetic chemistry, researchers can create new molecules with enhanced potency, selectivity, and pharmacokinetic properties. The chroman-4-one and chromone (B188151) scaffolds have been particularly fruitful starting points for the development of new bioactive compounds. gu.seresearchgate.net The ongoing exploration of chromene and benzochromene derivatives continues to yield promising candidates for various therapeutic areas, including cancer and infectious diseases. nih.govnih.gov
Chroman Scaffolds in Modern Medicinal Chemistry Research
The chroman ring system, a core structural feature of this compound, is widely distributed in natural products and has emerged as a highly potent pharmacophore in medicinal chemistry. researchgate.netresearchgate.net This versatile scaffold is the foundation for a diverse range of compounds exhibiting significant biological activities.
Chromanones and Chroman-3-amines as Privileged Structures
In the realm of drug discovery, certain molecular frameworks, known as "privileged structures," demonstrate the ability to bind to multiple, often unrelated, biological targets. nih.goveurekaselect.com This characteristic makes them particularly valuable starting points for the development of new therapeutic agents. nih.govnih.govacs.org Both chromanones and their derivatives, chroman-3-amines, are recognized as such privileged structures. nih.govacs.orgontosight.ai
The chromone scaffold, a related structure, is a common and integral feature of a variety of natural products and medicinal agents. cancer.gov These compounds exhibit a wide array of pharmacological properties, and modifications to their structure provide a high degree of diversity that is beneficial in the search for new therapeutic agents. cancer.gov The versatility of the chromone nucleus has been demonstrated in its application to a broad spectrum of biological targets. researchgate.net
Chromanones, which are structurally similar to chromones but lack a double bond between C-2 and C-3, are also considered privileged structures. acs.org This structural difference can lead to significant variations in their biological activity. acs.org The interest in natural products is experiencing a resurgence, with a continuous search for lead structures that can serve as models for the development of new medicines. acs.org Chromones and chromanones are widely found in plants and fungi and have been reported to possess significant biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antiviral properties, suggesting their potential as lead drug candidates. acs.org
Chroman-3-amines, such as the title compound, are a specific class of chroman derivatives that have garnered interest in medicinal chemistry. ontosight.ai The introduction of an amine group at the 3-position of the chroman ring can significantly influence the compound's biological properties and its potential interactions with biological targets. ontosight.ai
Exploration in Neurodegenerative Research (General Chromane (B1220400) Derivatives)
The chromane scaffold and its derivatives have been extensively investigated for their potential in treating neurodegenerative diseases, including Alzheimer's and Parkinson's disease. researchgate.net Research has focused on their ability to inhibit key enzymes implicated in the progression of these disorders.
One of the primary strategies in Alzheimer's disease research is the development of multi-target-directed ligands (MTDLs) that can simultaneously address several pathological factors. nih.gov Chromone derivatives have shown promise as MTDLs by exhibiting inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B), as well as inhibiting the aggregation of β-amyloid plaques. nih.govresearchgate.net
For instance, a series of 2-azolylchromone derivatives demonstrated potent inhibitory activities against both MAO-A and MAO-B. nih.gov Another study reported on novel chromone derivatives with multi-target activity, showing good inhibitory potency for both human MAO-A and MAO-B, along with inhibition of amyloid-β aggregation and antioxidant activity. researchgate.net Specifically, one compound, s19, exhibited an IC50 value of 5.12 μM for hMAO-A and 0.816 μM for hMAO-B, and inhibited 75.1% of Aβ aggregation at a concentration of 20 μM. researchgate.net
Furthermore, chromone-based chalcone (B49325) derivatives have been found to significantly inhibit both AChE and BuChE. nih.gov The development of chromone-rivastigmine hybrids has also yielded compounds with both BuChE inhibitory activity and the ability to inhibit self-mediated amyloid-β aggregation. nih.gov
Studies on gem-dimethylchroman-4-ol and gem-dimethylchroman-4-amine derivatives have shown good inhibition of equine serum butyrylcholinesterase (eqBuChE), with some compounds being more potent than the benchmark drug galantamine. researchgate.net Kinetic studies revealed that these compounds act as mixed inhibitors. researchgate.net Additionally, a series of novel chromanone-1-benzyl-1,2,3,6-tetrahydropyridin hybrids were identified as having significant inhibitory activities toward both AChE and MAO-B. researchgate.net
The neuroprotective effects of chromone derivatives have also been observed in models of cerebral ischemia, where they helped to reduce the degree of neuronal damage. nih.gov More recent research has shown that chromone derivatives can suppress neuroinflammation and improve mitochondrial function in experimental models of sporadic Alzheimer's disease. nih.gov
Potential in Anti-infective and Anticancer Agent Development (General Chroman Derivatives)
The versatile chroman scaffold has also been a focus of research in the development of new anti-infective and anticancer agents. nih.govnih.gov
In the realm of anti-infective research, chromen derivatives have been reported to display a wide range of biological activities, including antimicrobial and anti-HIV effects. nih.gov The synthesis of novel chromenol derivatives incorporating a triazole ring has led to compounds with improved antifungal activity. nih.gov These compounds were found to be particularly effective against Trichoderma viride. nih.gov Molecular docking studies suggest that the inhibition of sterol 14α-demethylase (CYP51) is a likely mechanism for their antifungal action. nih.gov Additionally, chroman isatin hybrid derivatives have been designed and evaluated as potential antitubercular agents. researchgate.net
In the field of anticancer research, various chroman derivatives have been synthesized and evaluated for their cytotoxic properties. nih.govnih.gov A series of chroman derivatives were designed and tested for their anti-breast cancer activity, with some compounds showing remarkable inhibitory effects on the growth of the human breast cancer cell line MCF-7. nih.govnih.gov For example, compound 6i demonstrated a promising GI50 (concentration required for 50% inhibition of cell growth) of 34.7 µM. nih.govnih.gov
More recently, a novel class of chroman-like small-molecule inhibitors of programmed death-ligand 1 (PD-L1) has been reported. nih.gov PD-L1 is a crucial target in cancer immunotherapy as it helps tumors evade the immune system. nih.gov Through a "ring-close" strategy for conformational restriction, a compound designated as (R)-C27 was developed, which showed superior PD-1/PD-L1 inhibitory activity compared to the positive control. nih.gov This finding suggests that (R)-C27 is a promising lead compound for further exploration in cancer therapy. nih.gov
Computational Chemistry and Modeling Studies
Molecular Docking and Ligand-Receptor Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid. ugm.ac.id This analysis is fundamental in drug discovery for understanding the binding mode of a potential drug and estimating its binding affinity. nih.gov The process involves sampling a vast number of conformations and orientations of the ligand within the receptor's binding site and scoring them to identify the most stable complex. ugm.ac.id
For (R)-6,8-Difluorochroman-3-amine, molecular docking studies would be crucial to identify potential biological targets and to understand the specific interactions that govern its binding. The analysis would focus on how the amine group, the chiral center, the chroman ring system, and the two fluorine atoms contribute to the binding energy and specificity. Ligand-receptor interaction analysis platforms can further dissect these interactions, categorizing them into hydrogen bonds, hydrophobic interactions, and electrostatic contributions. nih.govnih.gov For instance, docking this compound into the active site of a hypothetical kinase target could reveal key hydrogen bonds between the amine group and backbone carbonyls of the hinge region, a common binding motif for kinase inhibitors. nih.gov The difluoro substitutions on the aromatic ring could form favorable halogen bonds or hydrophobic interactions within a specific sub-pocket of the receptor.
Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target
| Interaction Type | Ligand Group | Receptor Residue | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | 3-Amine (NH2) | GLU-85 (Backbone C=O) | 2.9 |
| Hydrogen Bond | 3-Amine (NH2) | LEU-83 (Backbone C=O) | 3.1 |
| Halogen Bond | 6-Fluoro | TYR-82 (Aromatic Ring) | 3.2 |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density, molecular orbitals) and reactivity of molecules. nih.gov These calculations provide insights into properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential, and charge distribution, which are fundamental to understanding a molecule's chemical behavior.
For this compound, DFT calculations would elucidate how the introduction of two fluorine atoms modulates the electronic properties of the chroman scaffold. The analysis would reveal the distribution of electron density across the molecule, highlighting the most electron-rich and electron-poor regions, which are critical for predicting sites of metabolic attack or interaction with biological targets.
Table 2: Hypothetical DFT-Calculated Properties for this compound
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating ability |
| LUMO Energy | -1.2 eV | Relates to electron affinity and electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability |
Hydrogen bonds are critical intermolecular forces that dictate molecular recognition and the structure of biological systems. nih.gov While molecular docking predicts potential hydrogen bonds with a receptor, computational analysis can also model the compound's interactions in a solvent environment or within a crystal lattice. researchgate.netnih.gov For this compound, the primary amine at the 3-position is a potent hydrogen bond donor, while the ether oxygen of the chroman ring and the fluorine atoms can act as weak hydrogen bond acceptors. researchgate.net Analyzing the potential hydrogen bonding networks can help predict the compound's solubility and its ability to cross biological membranes.
Conformational Analysis and Stereochemical Prediction
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.govnih.gov The three-dimensional shape of a molecule is critical for its biological activity, as receptor binding sites are highly stereospecific. For this compound, the dihydropyran ring of the chroman scaffold is not planar and can adopt several conformations, such as a half-chair or sofa.
Molecular Dynamics Simulations (Potential for future research)
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. Unlike static docking or DFT methods, MD simulations can reveal how a ligand-receptor complex behaves in a more realistic, solvated environment, showing the flexibility of both the protein and the ligand. researchgate.net
For this compound, future MD simulation studies could be employed to assess the stability of the docked pose obtained from molecular docking. These simulations could track the movement of the ligand in the binding pocket, the persistence of key hydrogen bonds, and the conformational changes in the receptor upon ligand binding. Such studies are invaluable for validating docking results and gaining a more accurate understanding of the binding thermodynamics and kinetics. researchgate.net
Scaffold Analysis and Chemoinformatics in Medicinal Chemistry
Scaffold analysis is a chemoinformatics approach used to classify and analyze the core structures (scaffolds) of molecules in chemical databases. This helps in identifying privileged scaffolds that are frequently found in bioactive compounds and in exploring the chemical space around them for new drug candidates. The 6,8-difluorochroman-amine structure represents a distinct chemical scaffold.
Chemoinformatics tools can be used to compare this scaffold to those in databases of known drugs and bioactive molecules. This can help in hypothesis generation about its potential biological activities. Furthermore, by analyzing libraries of compounds built around this scaffold, quantitative structure-activity relationship (QSAR) models could be developed to correlate structural modifications with changes in biological activity, guiding the design of more potent and selective analogs.
Prediction of Reaction Mechanisms and Pathways
As of the latest available data, specific computational chemistry and modeling studies predicting the reaction mechanisms and pathways for This compound are not documented in publicly accessible scientific literature. While computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, including transition states and energy profiles for a wide array of organic molecules, dedicated research on the reaction pathways of this particular fluorinated chroman amine has not been published.
General computational studies on related structures, such as substituted amines and chromones, offer insights into potential, analogous reactive behaviors. For instance, theoretical studies on amines often explore their nucleophilic properties and reaction energetics, while research on chromone (B188151) derivatives may investigate cycloaddition reactions or rearrangements. However, the specific electronic and steric effects of the difluoro substitution at the 6 and 8 positions, combined with the stereochemistry of the amine at the 3-position of the chroman scaffold, would necessitate a dedicated computational analysis to generate accurate and reliable predictions of its reaction mechanisms.
Without specific studies, any discussion of reaction pathways would be purely speculative and fall outside the scope of documented scientific findings. Researchers would typically employ computational models to investigate reactions such as N-alkylation, acylation, or participation in condensation reactions. Such studies would involve calculating the geometries of reactants, transition states, and products, as well as the associated energy barriers to determine the most likely reaction pathways.
Currently, no such detailed computational data or associated data tables for This compound are available.
Future Research Directions and Outlook
Development of More Efficient and Sustainable Synthetic Routes
The advancement of synthetic methodologies towards greater efficiency and sustainability is a paramount goal in modern chemistry. For a molecule like (R)-6,8-Difluorochroman-3-amine, future research will likely focus on developing greener and more atom-economical synthetic pathways. Current multistep syntheses can be resource-intensive, and the drive towards more sustainable practices will steer research towards innovative solutions.
One promising avenue is the use of biocatalysis. Enzymes, such as transaminases and dehydrogenases, operate under mild conditions and can exhibit high stereoselectivity, potentially reducing the need for protecting groups and harsh reagents. nih.gov The use of whole-cell biocatalysts, such as Daucus carota (carrot) roots, has also shown promise in the reduction of ketones to chiral alcohols, a key step in many synthetic routes to chiral compounds. researchgate.net The development of biocatalytic cascades, where multiple enzymatic reactions occur in a single pot, could further streamline the synthesis of chiral amines. nih.gov
Another area of focus will be the development of novel catalytic systems that minimize waste and improve energy efficiency. This includes the use of earth-abundant metal catalysts, such as iron, which can be employed in multicomponent reactions to construct complex molecules in a single step. researchgate.net Furthermore, the principles of green chemistry, such as the use of safer solvents (e.g., water-ethanol mixtures) and recyclable catalysts, will be integral to the design of future synthetic routes. echemi.com The development of one-pot multicomponent reactions is a particularly attractive strategy, as it can significantly reduce the number of synthetic steps and purification processes. echemi.com
Table 1: Potential Sustainable Synthetic Strategies for this compound
| Strategy | Key Features | Potential Advantages |
| Biocatalysis | Use of enzymes (e.g., transaminases, dehydrogenases) or whole-cell systems. nih.govresearchgate.net | High stereoselectivity, mild reaction conditions, reduced waste. |
| Earth-Abundant Metal Catalysis | Employment of catalysts based on metals like iron. researchgate.net | Lower cost, reduced toxicity compared to precious metal catalysts. |
| One-Pot Multicomponent Reactions | Combining multiple reaction steps in a single vessel. echemi.com | Increased efficiency, reduced solvent usage and waste. |
| Green Solvents and Recyclable Catalysts | Utilization of environmentally benign solvents and catalysts that can be recovered and reused. echemi.com | Minimized environmental impact, improved process economy. |
Advanced Stereoselective Synthesis Techniques for Analogues
The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of advanced stereoselective synthesis techniques is crucial for creating analogues of this compound with diverse functionalities and potentially enhanced properties.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Bifunctional organocatalysts, such as those based on cinchona alkaloids, can effectively control the stereochemical outcome of reactions to produce chiral chromans with high enantioselectivity. rsc.orgworldbankgroup.org These catalysts operate through hydrogen bonding and other non-covalent interactions to create a chiral environment that directs the approach of the reactants. Future research will likely focus on the design of new and more efficient organocatalysts for the synthesis of fluorinated chroman analogues.
Transition metal catalysis also offers a versatile platform for stereoselective synthesis. Palladium-catalyzed asymmetric allylic alkylation (AAA) has been successfully employed to construct chiral chromans. mpdata.fr Nickel-catalyzed methods have also been developed for the synthesis of chiral chromans with quaternary allylic siloxanes. msu.edu A key area of future research will be the development of new chiral ligands that can improve the enantioselectivity and expand the substrate scope of these reactions. msu.edu Furthermore, the stereoselective synthesis of molecules containing fluorine atoms presents unique challenges and opportunities, and the development of methods for the stereoselective introduction of fluorine is an active area of research. worldbankgroup.orgamadischem.comncku.edu.tw
Table 2: Advanced Stereoselective Synthesis Techniques for Chroman Analogues
| Technique | Catalyst/Reagent Type | Key Advantages |
| Organocatalysis | Chiral amines, thioureas, cinchona alkaloids. rsc.orgworldbankgroup.org | Metal-free, often milder reaction conditions, high stereoselectivity. |
| Transition Metal Catalysis | Palladium, Nickel, Rhodium complexes with chiral ligands. mpdata.frmsu.edu | High efficiency, broad substrate scope, potential for novel transformations. |
| Asymmetric Fluorination | Electrophilic or nucleophilic fluorinating reagents with chiral catalysts. ncku.edu.tw | Direct introduction of fluorine with stereocontrol. |
Broadening the Scope of Chemical Transformations
To fully explore the potential of the this compound scaffold, it is essential to broaden the scope of its chemical transformations. The primary amine group serves as a versatile handle for derivatization, allowing for the introduction of a wide array of functional groups and the construction of more complex molecules.
Future research will likely involve the derivatization of the amine group through reactions such as acylation, alkylation, and the formation of Schiff bases. researchgate.netnih.gov These modifications can be used to modulate the physicochemical properties of the molecule, such as its solubility, lipophilicity, and basicity, which are critical for its potential biological activity. Derivatization can also be used to attach the chroman scaffold to other molecular fragments, leading to the creation of hybrid molecules with novel properties. A variety of derivatizing reagents are available, each offering different reactivity and leading to different classes of derivatives. jmlr.orgbldpharm.combldpharm.com
Beyond simple derivatization, the development of novel chemical transformations that utilize the unique reactivity of the fluorinated chroman ring system will be a key research focus. This could include C-H activation reactions to introduce substituents at specific positions on the aromatic ring, or ring-opening and ring-expansion reactions to create new heterocyclic systems. The presence of the fluorine atoms can influence the reactivity of the molecule, and understanding and harnessing these effects will be crucial for developing new synthetic methodologies.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. These computational tools can accelerate the design and optimization of new molecules by predicting their properties and suggesting promising synthetic routes. mpdata.frmsu.edu
For a compound like this compound, ML models can be trained to predict various properties of its analogues, such as their binding affinity to a biological target or their photophysical properties. This can help to prioritize which analogues to synthesize and test, saving time and resources. Generative models can even be used to design entirely new molecules with desired properties based on the chroman scaffold.
Furthermore, ML can be used to optimize reaction conditions for the synthesis of this compound and its analogues. msu.edu By analyzing large datasets of chemical reactions, ML algorithms can identify the optimal catalyst, solvent, and temperature for a given transformation, leading to higher yields and purities. This data-driven approach can significantly accelerate the development of efficient and robust synthetic processes. mpdata.frmsu.edu
Table 3: Applications of AI and Machine Learning in the Development of Chroman Derivatives
| Application | AI/ML Technique | Potential Impact |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models, deep learning. | Rapidly screen virtual libraries of compounds to identify promising candidates. |
| de novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). | Design novel molecules with optimized properties. |
| Reaction Optimization | Bayesian optimization, reinforcement learning. msu.edu | Accelerate the development of high-yielding and selective synthetic routes. |
| Retrosynthesis Planning | Neural networks, tree search algorithms. | Propose efficient synthetic pathways for target molecules. |
Exploration of Novel Biomedical Applications (Non-clinical focus)
The chroman scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in biologically active compounds. The unique combination of a rigid chroman core, a chiral amine, and two fluorine atoms in this compound suggests that it and its derivatives could have a wide range of biomedical applications.
Future non-clinical research will likely focus on exploring the potential of these compounds in various therapeutic areas. For example, chroman derivatives have been investigated as anticancer, antiepileptic, and anti-HIV agents. The fluorine atoms in this compound could enhance its metabolic stability and binding affinity to biological targets, making it a promising candidate for drug development. Recent studies have also explored chroman derivatives as inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy.
In addition to therapeutic applications, fluorinated chroman derivatives could also be explored as probes for biomedical imaging. The fluorine atoms could be used for fluorine-19 magnetic resonance imaging (¹⁹F MRI), a non-invasive imaging technique with a high signal-to-noise ratio. The chroman scaffold could also be functionalized with fluorophores to create fluorescent probes for cellular imaging.
Q & A
Q. What are the established synthetic routes for (R)-6,8-Difluorochroman-3-amine, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves fluorination of chroman precursors followed by enantioselective amination. Key parameters include:
- Catalysts : Chiral catalysts (e.g., Rhodium complexes) for asymmetric induction .
- Solvents : Polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Temperature : Controlled heating (80–120°C) to avoid side reactions like defluorination .
- Purification : Column chromatography with silica gel or reverse-phase HPLC for enantiomeric resolution.
Table 1: Optimization Parameters
| Parameter | Conditions | Yield (%) | Purity (ee%) | Reference |
|---|---|---|---|---|
| Catalyst (Rhodium) | 5 mol%, 100°C, 12 h | 65 | 98 | |
| Solvent (DMF) | Reflux, 24 h | 72 | 95 | |
| Amine Source | NH3/NaBH4 | 58 | 90 |
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR distinguishes fluorination patterns (δ -110 to -130 ppm for aromatic F) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ m/z calc. 202.08) and fragmentation pathways .
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol (90:10) to determine enantiopurity .
Q. How does this compound degrade under varying storage conditions?
Methodological Answer: Stability studies should assess:
- Temperature : Store at -20°C in inert atmospheres; degradation >40°C via amine oxidation .
- pH : Stable in neutral buffers (pH 6–8); acidic/basic conditions promote ring-opening .
- Light Exposure : UV light induces defluorination; use amber vials for long-term storage .
Advanced Research Questions
Q. What strategies address enantioselective synthesis challenges in this compound production?
Methodological Answer:
- Dynamic Kinetic Resolution : Combine chiral ligands (e.g., BINAP) with transition metals to invert configuration during synthesis .
- Enzymatic Catalysis : Lipases or transaminases for stereocontrol; screen enzyme libraries for optimal activity .
- Computational Modeling : DFT calculations predict transition states to guide catalyst design .
Q. How do fluorine substituents influence the compound’s bioactivity and metabolic stability?
Methodological Answer:
- Bioactivity : Fluorine enhances binding affinity to amine receptors (e.g., GPCRs) via electrostatic interactions .
- Metabolic Stability : Fluorine blocks cytochrome P450 oxidation; assess using liver microsome assays (t₁/₂ > 2 h) .
- LogP Modulation : Fluorine increases lipophilicity (measured via shake-flask method), improving blood-brain barrier penetration .
Q. How should researchers resolve contradictory spectral data (e.g., NMR vs. MS) for this compound?
Methodological Answer:
- Cross-Validation : Repeat analyses with deuterated solvents and internal standards (e.g., TMS for NMR) .
- Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs to confirm fragmentation pathways in HRMS .
- Collaborative Analysis : Share raw data via open repositories (e.g., Zenodo) for peer validation .
Q. What computational approaches predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solvent effects on transition states using AMBER or GROMACS .
- Docking Studies : Model interactions with biological targets (e.g., MAO enzymes) using AutoDock Vina .
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites .
Q. How can isotopic labeling (e.g., ¹⁸F) be applied to study the compound’s pharmacokinetics?
Methodological Answer:
- Radiosynthesis : Incorporate ¹⁸F via nucleophilic substitution using K¹⁸F/kryptofix complexes .
- PET Imaging : Track biodistribution in rodent models; quantify uptake in target tissues (e.g., brain) .
- Metabolite Analysis : Use LC-MS/MS to identify ¹⁸F-labeled metabolites in plasma .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
